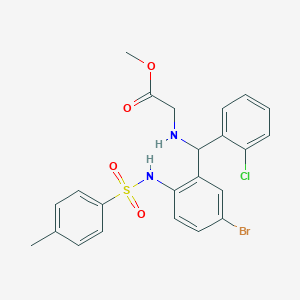

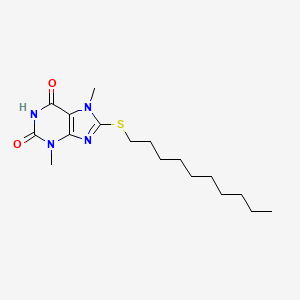

![molecular formula C13H10N2O2 B11709726 Benzenamine, N-[(4-nitrophenyl)methylene]- CAS No. 785-80-8](/img/structure/B11709726.png)

Benzenamine, N-[(4-nitrophenyl)methylene]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenamine, N-[(4-nitrophenyl)methylene]-: is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.2307 g/mol . It is also known by other names such as N-(p-nitrobenzylidene)aniline and 4-nitrobenzylideneaniline . This compound is characterized by the presence of a benzenamine group attached to a nitrophenyl methylene group, making it a significant molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-[(4-Nitrophenyl)methylen]-benzenamin beinhaltet typischerweise die Kondensationsreaktion zwischen Anilin und p-Nitrobenzaldehyd . Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Salzsäure, unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt und das Produkt durch Filtration und Umkristallisation isoliert.

Industrielle Produktionsverfahren: In industrieller Umgebung folgt die Produktion von N-[(4-Nitrophenyl)methylen]-benzenamin einem ähnlichen Syntheseweg, aber in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt dazu bei, konstante Reaktionsbedingungen und eine effiziente Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: N-[(4-Nitrophenyl)methylen]-benzenamin kann Reduktionsreaktionen eingehen, um das entsprechende Amin-Derivat zu bilden. Gängige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid.

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig vom verwendeten Oxidationsmittel. Beispielsweise kann die Verwendung von Kaliumpermanganat zur Bildung von Carbonsäurederivaten führen.

Substitution: Die Nitrogruppe in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden. Gängige Reagenzien sind Natriummethoxid und andere Nukleophile.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Oxidation: Kaliumpermanganat, Chromtrioxid.

Substitution: Natriummethoxid, andere Nukleophile.

Hauptprodukte, die gebildet werden:

Reduktion: Entsprechendes Amin-Derivat.

Oxidation: Carbonsäurederivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: N-[(4-Nitrophenyl)methylen]-benzenamin wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet. Es dient als Baustein für die Herstellung von Farbstoffen, Pigmenten und anderen funktionalen Materialien .

Biologie: In der biologischen Forschung wird diese Verbindung zur Untersuchung von enzymkatalysierten Reaktionen und als Modellverbindung verwendet, um das Verhalten von Nitroaromaten in biologischen Systemen zu verstehen.

Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie für die Entwicklung neuer Medikamente und Therapeutika. Ihre Derivate werden auf ihre antimikrobiellen und anticancerogenen Eigenschaften untersucht.

Industrie: Im Industriesektor wird N-[(4-Nitrophenyl)methylen]-benzenamin bei der Herstellung von Polymeren, Harzen und anderen Materialien verwendet. Es wird auch bei der Herstellung von Agrochemikalien und Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[(4-Nitrophenyl)methylen]-benzenamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe in der Verbindung kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten und Enzymen interagieren können. Diese Wechselwirkungen können zur Hemmung der Enzymaktivität, zur Störung zellulärer Prozesse und zur Induktion von oxidativem Stress führen. Die Fähigkeit der Verbindung, reaktive Zwischenprodukte zu bilden, macht sie zu einem wertvollen Werkzeug bei der Untersuchung der Mechanismen enzymkatalysierter Reaktionen und des Verhaltens von Nitroaromaten in biologischen Systemen .

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(4-nitrophenyl)methylene]- involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The compound’s ability to form reactive intermediates makes it a valuable tool in studying the mechanisms of enzyme-catalyzed reactions and the behavior of nitroaromatic compounds in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro-

- Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-

Vergleich:

- Benzenamine, N-[(4-methylphenyl)methylene]-4-nitro- hat eine ähnliche Struktur, aber mit einer Methylgruppe anstelle eines Wasserstoffatoms am Phenylring. Dieser strukturelle Unterschied kann zu Variationen in der Reaktivität und den Anwendungen führen.

- Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- enthält eine Methoxygruppe, die die elektronischen Eigenschaften und die Reaktivität der Verbindung beeinflussen kann. Das Vorhandensein der Methoxygruppe kann die Löslichkeit der Verbindung verbessern und ihre Wechselwirkung mit anderen Molekülen verändern .

Eindeutigkeit: N-[(4-Nitrophenyl)methylen]-benzenamin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in mehreren Bereichen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

CAS-Nummer |

785-80-8 |

|---|---|

Molekularformel |

C13H10N2O2 |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C13H10N2O2/c16-15(17)13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10H |

InChI-Schlüssel |

GKSAMSVGROLNRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate](/img/structure/B11709648.png)

![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)

![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)

![2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)